molecular formula C15H17N5O B2552817 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396843-21-2

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2552817
CAS RN: 1396843-21-2
M. Wt: 283.335
InChI Key: WNNQWVWMYGFYAS-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is characterized by a pyrrolidine ring attached to a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Future Directions

The future directions for “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” and similar compounds could involve further exploration of the pharmacophore space and the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the discovery of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNQWVWMYGFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

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